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Compound of Interest

Compound Name: Omeprazole sulfide

Cat. No.: B194793

A comprehensive guide for researchers and drug development professionals on the differential
inhibitory effects of proton pump inhibitor (PPI) metabolites on the cytochrome P450 2C19
enzyme. This report provides a comparative summary of experimental data, detailed
methodologies, and visual representations of metabolic pathways and experimental workflows.

Proton pump inhibitors (PPIs) are a class of drugs widely used to treat acid-related disorders.
Their metabolism, primarily mediated by the polymorphic enzyme cytochrome P450 2C19
(CYP2C19), results in the formation of various metabolites. These metabolites, in turn, can
inhibit CYP2C19 activity to varying extents, leading to potential drug-drug interactions and
variability in therapeutic outcomes. This guide offers a comparative study of the inhibitory
effects of different PPI metabolites on CYP2C19, supported by experimental data.

Quantitative Comparison of CYP2C19 Inhibition

The inhibitory potential of various PPIs and their metabolites on CYP2C19 activity is
summarized in the table below. The data, presented as IC50 and Ki values, have been
compiled from multiple in vitro studies. A lower value indicates a more potent inhibition.
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Metabolism-
Compound Type IC50 (uUM) Ki (UM) Dependent
Inhibition (MDI)

Omeprazole Parent Drug 8.4[1] 3.4 (S-),57([R-) Yes[1][2]

5-
Hydroxyomepraz  Metabolite >100 - No

ole

5'-0O-
Desmethylomepr  Metabolite 48 - Yes[3]

azole

Omeprazole )
Metabolite 13[3] - Yes[1][2]
Sulfone

Esomeprazole

Parent Drug 3.7 - Yes|[2]
(S-Omeprazole)
Lansoprazole Parent Drug 1.2[2] 0.6 (S-), 6.1 (R-) No[2]
5-
_ Data not Data not Data not
Hydroxylansopra  Metabolite ) ] ]
available available available
zole
Lansoprazole ) Data not Data not Data not
Metabolite ) ] ]
Sulfone available available available
Pantoprazole Parent Drug 93[2] - No[2]
Pantoprazole ) Data not Data not Data not
Metabolite ) ) )
Sulfone available available available
Rabeprazole Parent Drug =225 - No
Potent inhibitor
Rabeprazole ) o Data not Data not
) Metabolite (quantitative data ] ]
Thioether available available

not available)

Note: The inhibitory activity of rabeprazole thioether has been described as potent in vitro,
however, specific IC50 or Ki values were not found in the reviewed literature.
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Metabolic Pathways and Inhibition of CYP2C19

The metabolic conversion of PPIs is primarily catalyzed by CYP2C19 and CYP3A4. The
resulting metabolites can, in some cases, act as inhibitors of CYP2C19, creating a feedback
loop that can alter the pharmacokinetics of the parent drug and other co-administered
CYP2C19 substrates.
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PPI Metabolic Pathway and CYP2C19 Inhibition.

Experimental Protocols

The determination of CYP2C19 inhibition by PPl metabolites is typically conducted through in
vitro assays using human liver microsomes (HLMs) or recombinant human CYP2C19 enzymes.

A generalized workflow for such an assay is depicted below.
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Preparation

Prepare solutions:
- Test compound (PPl metabolite)
- Positive control inhibitor
- CYP2C19 probe substrate
- NADPH regenerating system

:

Prepare incubation mixture:
- Human liver microsomes or
recombinant CYP2C19
- Phosphate buffer
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Generalized workflow for CYP2C19 inhibition assay.
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A detailed, representative experimental protocol is as follows:

1. Materials and Reagents:

e Enzyme Source: Pooled human liver microsomes (HLMs) or recombinant human CYP2C19.
o Probe Substrate: (S)-mephenytoin or another specific CYP2C19 substrate.

o Test Compounds: PPl metabolites of interest.

e Positive Control Inhibitor: A known CYP2C19 inhibitor (e.g., ticlopidine).

o Cofactor: NADPH regenerating system.

» Buffer: Potassium phosphate buffer (pH 7.4).

e Quenching Solution: Acetonitrile containing an internal standard for LC-MS/MS analysis.

2. Incubation Procedure:

e A pre-incubation mixture is prepared containing the enzyme source (HLMs or recombinant
CYP2C19) and the test compound (PPl metabolite) at various concentrations in phosphate
buffer.

e The mixture is pre-warmed to 37°C.

e The enzymatic reaction is initiated by the addition of a pre-warmed NADPH regenerating
system.

e The incubation is carried out at 37°C for a specific duration, ensuring that the reaction is
within the linear range of metabolite formation.

e The reaction is terminated by adding an equal volume of ice-cold acetonitrile.
3. Sample Analysis:

e The terminated reaction mixtures are centrifuged to pellet the precipitated proteins.
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e The supernatant is transferred for analysis by a validated liquid chromatography-tandem
mass spectrometry (LC-MS/MS) method to quantify the formation of the specific metabolite
of the probe substrate.

4. Data Analysis:

e The rate of metabolite formation in the presence of the test compound is compared to the
vehicle control to determine the percentage of inhibition.

» IC50 values (the concentration of inhibitor that causes 50% inhibition of enzyme activity) are
determined by fitting the concentration-inhibition data to a suitable nonlinear regression
model.

o For determination of the inhibition constant (Ki), experiments are typically performed with
multiple substrate and inhibitor concentrations.

5. Metabolism-Dependent Inhibition (MDI) Assay:

» To assess time-dependent inhibition, a pre-incubation of the test compound with the enzyme
source and NADPH is performed for a set period (e.g., 30 minutes) before the addition of the
probe substrate.

o Ashiftin the IC50 value (a decrease) after pre-incubation compared to a co-incubation
experiment (no pre-incubation with NADPH) indicates MDI.

Conclusion

The available in vitro data demonstrate that the metabolites of different PPIs exhibit varied
inhibitory effects on CYP2C19. Omeprazole and its metabolites, particularly omeprazole
sulfone and 5'-O-desmethylomeprazole, are notable for their metabolism-dependent inhibition
of CYP2C19.[1][2][3] In contrast, lansoprazole and pantoprazole do not show significant
metabolism-dependent inhibition.[2] While rabeprazole's primary metabolite, rabeprazole
thioether, is considered a potent inhibitor, a lack of publicly available quantitative data (IC50 or
Ki values) for it, as well as for the metabolites of lansoprazole and pantoprazole, highlights a
gap in the current understanding. Further research is warranted to fully characterize the
CYP2C19 inhibition profiles of all major PPI metabolites to better predict and manage potential
drug-drug interactions in a clinical setting.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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